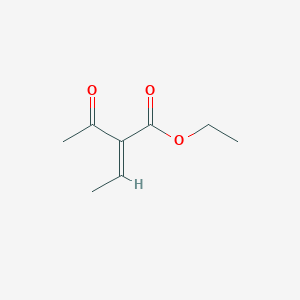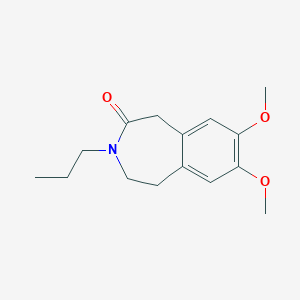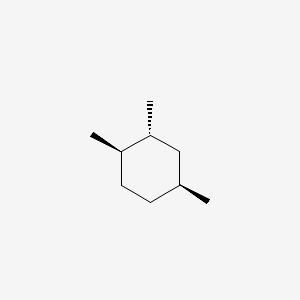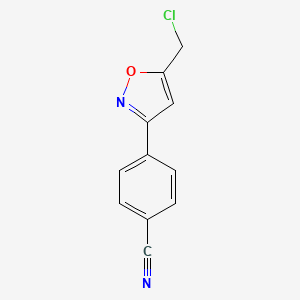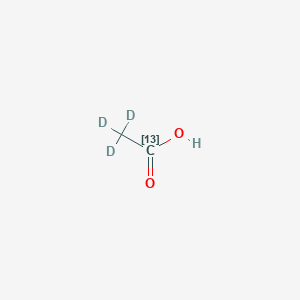
rac-Sitagliptin (S)-Maleate Adduct (mixture of diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitagliptin Fumarate Adduct is a compound formed by the combination of sitagliptin and fumaric acid. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It works by increasing insulin production and decreasing the production of glucagon by the pancreas. The fumarate adduct enhances the stability and solubility of sitagliptin, making it more effective for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Fumarate Adduct involves heating sitagliptin with fumaric acid at 80°C for about 30 hours. The reaction is typically carried out in a sealed vial to ensure the proper formation of the adduct .
Industrial Production Methods: Industrial production of Sitagliptin Fumarate Adduct follows similar principles but on a larger scale. The process involves precise control of temperature and reaction time to ensure high yield and purity. The use of advanced reactors and purification systems helps in achieving the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sitagliptin Fumarate Adduct undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Sitagliptin Fumarate Adduct has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Used in research on glucose metabolism and insulin regulation.
Medicine: Used in the development of new treatments for type 2 diabetes and related metabolic disorders.
Industry: Used in the formulation of pharmaceutical products to enhance stability and solubility.
Mecanismo De Acción
Sitagliptin Fumarate Adduct works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones, which are responsible for stimulating insulin release and inhibiting glucagon release. By preventing the breakdown of these hormones, sitagliptin increases insulin production and decreases glucagon production, thereby helping to regulate blood glucose levels .
Comparación Con Compuestos Similares
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Another member of the DPP-4 inhibitor class.
Comparison: Sitagliptin Fumarate Adduct is unique in its enhanced stability and solubility compared to other DPP-4 inhibitors. This makes it more effective in pharmaceutical formulations and provides better therapeutic outcomes.
Propiedades
Fórmula molecular |
C20H19F6N5O5 |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10?,14-/m0/s1 |
Clave InChI |
SDIOBAOATSWLLA-SBNLOKMTSA-N |
SMILES isomérico |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


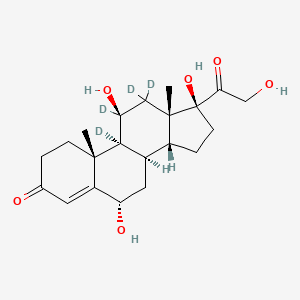
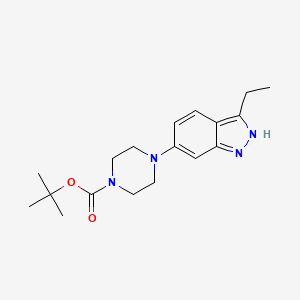


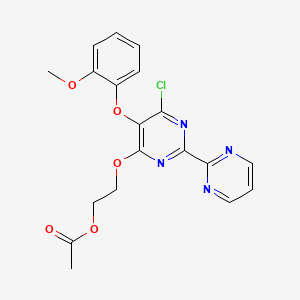
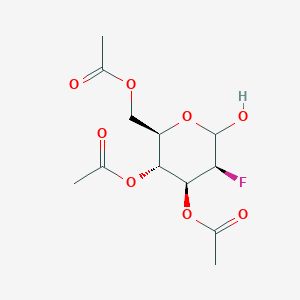
![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
